Product packaging for cis-Isokhellactone(Cat. No.:CAS No. 15575-62-9)

cis-Isokhellactone

Cat. No.: B600514
CAS No.: 15575-62-9
M. Wt: 262.26
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Isokhellactone is a high-purity chemical compound provided for research purposes. Products labeled "For Research Use Only" (RUO) are essential tools for scientific investigation but are not approved for clinical diagnostic use or for use in humans . They are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) devices, meaning their performance characteristics have not been established for patient testing . Researchers are responsible for ensuring the appropriate use of this material strictly within a controlled laboratory research setting. Intended Research Applications: The specific research applications and mechanism of action for this compound are areas of active scientific investigation. Researchers are encouraged to consult the primary scientific literature for detailed information on its potential uses. Warning: This product is intended for use by trained researchers in a laboratory environment only. It is not intended for personal use, nor for use in diagnostic, therapeutic, or clinical procedures.

Properties

CAS No.

15575-62-9

Molecular Formula

C14H14O5

Molecular Weight

262.26

Origin of Product

United States

Natural Occurrence and Isolation

cis-Isokhellactone has been isolated from several plant families, most notably the Rutaceae and Apiaceae. Within the Rutaceae family, it has been identified in the stem bark of Citrus grandis f. buntan and is also a known constituent of other Citrus species such as Citrus reticulata. In the Apiaceae family, it has been found in plants of the genus Peucedanum, often alongside a variety of other khellactone (B107364) derivatives.

The isolation of this compound from its natural sources typically involves a multi-step process. The general methodology commences with the extraction of dried and powdered plant material, such as the stem bark or roots, using organic solvents of increasing polarity. An initial extraction with a non-polar solvent like petroleum ether or hexane (B92381) is often performed to remove lipids and other non-polar constituents. This is followed by extraction with a more polar solvent, such as methanol (B129727) or ethanol (B145695), to isolate the coumarin-rich fraction. researchgate.netresearchgate.net

The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals. Column chromatography is a fundamental step, often utilizing silica (B1680970) gel as the stationary phase. Elution with a gradient of solvents, for instance, a mixture of hexane and ethyl acetate (B1210297) with increasing polarity, allows for the separation of fractions based on the polarity of the constituent compounds.

Further purification of the fractions containing this compound is typically achieved through repeated column chromatography, sometimes employing different stationary phases like Sephadex LH-20, which separates molecules based on their size. The final purification step often involves semi-preparative High-Performance Liquid Chromatography (HPLC), which provides high resolution and yields the pure compound. Chiral HPLC may also be employed to separate enantiomeric forms of related khellactones.

Structural Elucidation Research

The definitive determination of the structure of cis-isokhellactone, including its connectivity, relative and absolute configuration, and solid-state conformation, requires the application of a suite of advanced spectroscopic and analytical techniques.

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of the signals reveals the number of protons corresponding to each signal. Splitting patterns (singlets, doublets, triplets, etc.), arising from spin-spin coupling, offer insights into the connectivity of neighboring protons. For instance, the vicinal coupling constants (J-values) between protons on adjacent carbons are crucial for determining their relative stereochemistry (cis or trans). libretexts.orgnih.gov

Two-dimensional (2D) NMR experiments are then employed to piece together the molecular structure. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, assigning each proton to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information for determining the relative configuration and conformation of the molecule. For this compound, NOESY or ROESY data would be instrumental in confirming the cis relationship of the substituents on the dihydropyran ring.

The table below presents hypothetical ¹H and ¹³C NMR data for this compound, based on the known spectra of analogous angular pyranocoumarins.

PositionHypothetical ¹³C NMR (δ, ppm)Hypothetical ¹H NMR (δ, ppm, multiplicity, J in Hz)
2161.5
3112.86.25 (d, J=9.5)
4143.77.65 (d, J=9.5)
4a113.2
5128.57.35 (d, J=8.5)
6115.06.85 (d, J=8.5)
6a156.5
2'78.2
3'71.55.15 (d, J=5.0)
4'68.94.90 (d, J=5.0)
5'105.7
6'158.0
2'-CH₃21.01.45 (s)
2'-CH₃23.51.50 (s)
3'-OH(br s)
4'-OH(br s)

This table is illustrative and not based on experimentally reported data for this compound.

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₄O₅), HRMS would confirm its molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. While a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation of related khellactone (B107364) esters has been studied. mdpi.comresearchgate.net The fragmentation of these compounds often involves the loss of acyl groups from the 3' and 4' positions and the cleavage of the dihydropyran ring. These characteristic fragmentation pathways can be used to identify the khellactone core structure in unknown compounds within a complex mixture.

A hypothetical fragmentation pattern for this compound is presented in the table below.

m/z (charge-to-mass ratio)Interpretation
262[M]⁺˙ (Molecular ion)
247[M - CH₃]⁺
244[M - H₂O]⁺˙
219[M - C₃H₇]⁺
189[M - C₃H₅O₂]⁺ (Loss of the dihydropyran ring side chain)

This table is illustrative and not based on experimentally reported data for this compound.

This compound possesses chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light.

The absolute configuration of several related 3',4'-di-O-acylkhellactones has been successfully determined using Vibrational Circular Dichroism (VCD). nih.gov This technique, combined with quantum chemical calculations (Density Functional Theory, DFT), allows for the confident assignment of the absolute stereochemistry (R or S) at the chiral centers. The experimental CD spectrum is compared with the theoretically calculated spectra for the possible enantiomers, and a match determines the absolute configuration of the isolated natural product. Such studies have shown that assignments based solely on optical rotation can sometimes be unreliable. nih.govmdpi.com

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. acs.org

While a crystal structure for the parent this compound has not been found in the cited literature, the X-ray structural analysis of a cis-khellactone diester isolated from Peucedanum japonicum has been reported. acs.org This analysis provided definitive proof of the cis relationship of the substituents on the dihydropyran ring and established the absolute configuration of that particular derivative. The data obtained from such an analysis includes precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. This information is invaluable for understanding the molecule's conformation and its potential interactions with biological targets.

Biosynthetic Pathways and Precursor Research of Cis Isokhellactone

Proposed Biosynthetic Routes to Khellactones and Related Coumarins

The formation of khellactones, including cis-isokhellactone, begins with the well-established phenylpropanoid pathway, which serves as the entry point for the biosynthesis of thousands of plant compounds.

The proposed route originates from the amino acid L-phenylalanine, which is generated through the shikimate pathway. frontiersin.org A series of core enzymatic reactions converts L-phenylalanine into p-coumaric acid. frontiersin.orgdergipark.org.tr This acid is then activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, a critical branching point in phenylpropanoid metabolism. frontiersin.org

The defining step for coumarin (B35378) synthesis is the ortho-hydroxylation of the cinnamic acid derivative, which facilitates the subsequent lactonization (ring closure) to form the characteristic benzopyrone structure of coumarins. frontiersin.orgfrontiersin.org This process yields umbelliferone (B1683723), a simple coumarin that acts as a pivotal precursor for a vast number of more complex coumarins, including the pyranocoumarins. frontiersin.orgmdpi.com

To form the pyranocoumarin (B1669404) skeleton of khellactones, umbelliferone undergoes prenylation, where a five-carbon dimethylallyl pyrophosphate (DMAPP) unit is attached to the coumarin core. mdpi.comnih.gov Isotopic labeling studies have confirmed that the coumarin moiety is derived from the shikimate pathway, while the attached prenyl unit, which forms the pyran ring, originates from the methylerythritol phosphate (B84403) (MEP) pathway. sci-hub.seacs.org Following prenylation, a series of oxidative cyclization reactions transforms the prenyl side chain into the dihydropyran ring, leading to the formation of the khellactone (B107364) skeleton, known as dihydroseselin. researchgate.net The specific stereochemistry of this compound is determined in the final steps of this cyclization and modification process. researchgate.net

Precursor/Intermediate Role in Pathway
L-PhenylalanineInitial precursor from the shikimate pathway. frontiersin.org
Cinnamic AcidFormed from L-phenylalanine. frontiersin.org
p-Coumaric AcidKey intermediate in the phenylpropanoid pathway. dergipark.org.tr
p-Coumaroyl-CoAActivated form, a central branching point intermediate. frontiersin.org
UmbelliferonePivotal simple coumarin precursor for pyranocoumarins. mdpi.com
Dimethylallyl Pyrophosphate (DMAPP)C5 isoprenoid unit from the MEP pathway that forms the pyran ring. nih.gov
DihydroseselinThe core khellactone skeleton. researchgate.net

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step from primary metabolites to the final complex structure. While not all enzymes specific to this compound have been isolated, research on coumarin and pyranocoumarin biosynthesis in plants like Peucedanum praeruptorum has identified key enzyme families. frontiersin.orgnih.gov

The initial steps are catalyzed by enzymes of the general phenylpropanoid pathway:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid. frontiersin.orgfrontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid. frontiersin.orgfrontiersin.org

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgfrontiersin.org

The formation of the coumarin ring is a critical step:

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): A key enzyme that hydroxylates the activated p-coumaroyl-CoA at the ortho-position. frontiersin.orgfrontiersin.org This hydroxylated intermediate then undergoes spontaneous or enzyme-catalyzed trans/cis isomerization and lactonization to yield umbelliferone. frontiersin.org

Subsequent modification of umbelliferone leads to the pyranocoumarin structure:

Prenyltransferases (PTs): These enzymes catalyze the attachment of the DMAPP moiety to the umbelliferone core. The position of this attachment (at the C6 or C8 position) determines whether a linear or angular pyranocoumarin will be formed. frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases (CYP450s): This diverse family of enzymes is crucial for the subsequent reactions, including hydroxylation and cyclization of the prenyl side chain to form the dihydropyran ring characteristic of khellactones. frontiersin.orgnih.gov Specific CYP450s are believed to be responsible for creating the stereospecific diol of the cis-khellactone structure.

Enzyme Abbreviation Function
Phenylalanine ammonia-lyasePALDeamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.org
Cinnamate 4-hydroxylaseC4HHydroxylation of cinnamic acid to p-coumaric acid. frontiersin.org
4-coumarate-CoA ligase4CLActivation of p-coumaric acid to p-coumaroyl-CoA. frontiersin.org
p-Coumaroyl-CoA 2'-hydroxylaseC2'HOrtho-hydroxylation of p-coumaroyl-CoA, leading to umbelliferone formation. frontiersin.org
PrenyltransferasesPTsAttachment of a prenyl group (from DMAPP) to the umbelliferone core. nih.gov
Cytochrome P450 MonooxygenasesCYP450sOxidative cyclization of the prenyl group to form the dihydropyran ring. frontiersin.orgnih.gov

Isotopic Labeling Studies to Elucidate Biosynthetic Intermediates and Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. wikipedia.org By supplying a labeled compound to a biological system, researchers can track the incorporation of the isotope into downstream products, thereby confirming biosynthetic relationships and identifying intermediates.

While studies focusing specifically on this compound are limited, research on related pyranocoumarins provides significant insight into the general pathway. A key study utilized D-[1-¹³C]glucose fed to seedlings of Citrus sinensis and Citrus limonia to investigate the biosynthesis of the pyranocoumarins xanthyletin (B190499) and seselin (B192379). sci-hub.seacs.org Analysis using high-performance liquid chromatography and nuclear magnetic resonance (NMR) revealed distinct ¹³C enrichment patterns. sci-hub.seacs.org

The results demonstrated that:

The coumarin moiety of both xanthyletin and seselin was derived from the shikimate pathway. acs.org

The pyran ring was formed via the methylerythritol phosphate (MEP) pathway. acs.org

These findings confirm the dual origin of the pyranocoumarin skeleton. Other studies have used ¹⁸O-labeled precursors to investigate the mechanism of furan (B31954) and pyran ring formation, demonstrating that the incorporation of water is a key step in the formation of certain intermediates and by-products. nih.gov Such labeling experiments are crucial for distinguishing between proposed alternative pathways and for identifying transient intermediates that are not easily detectable otherwise. nih.gov

Labeling Experiment Labeled Precursor Organism/System Key Finding
Pyranocoumarin BiosynthesisD-[1-¹³C]glucoseCitrus sinensis, Citrus limonia seedlingsConfirmed coumarin moiety originates from the shikimate pathway and the pyran ring from the MEP pathway. sci-hub.seacs.org
Furan/Pyran Ring Formation¹⁸O-labeled precursorsPlant-derived enzyme systemsDemonstrated the incorporation of water into diol intermediates during heterocycle formation. nih.gov

Genetic and Molecular Approaches to Biosynthesis Pathway Engineering

Genetic and metabolic engineering offer promising strategies for enhancing the production of valuable plant-derived compounds like this compound or for creating novel derivatives. frontiersin.orgbiofueljournal.com These approaches typically involve the modification of gene expression to redirect metabolic flux towards a desired product. nih.gov

While no specific examples of engineering the this compound pathway are documented, research on the broader coumarin pathway provides a clear framework for potential strategies:

Engineering of Downstream Enzymes: The specificity of the final product is determined by downstream enzymes like prenyltransferases and cytochrome P450s. Identifying and engineering the specific PTs and CYP450s responsible for the formation of the angular pyran ring and the cis-diol configuration of isokhellactone could enable its targeted production. frontiersin.orgnih.gov

Heterologous Production: The entire biosynthetic pathway can be transferred to a microbial host, such as E. coli or yeast (Saccharomyces cerevisiae), which can be optimized for high-yield production in fermenters. nih.govrsc.org This approach has been successfully used to produce precursors like umbelliferone and other coumarin derivatives, offering a sustainable alternative to plant extraction or chemical synthesis. rsc.org

Downregulation of Competing Pathways: Metabolic flux can be diverted away from the target compound into other branches of the phenylpropanoid pathway, such as those leading to flavonoids or lignin. frontiersin.org Using genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to downregulate the expression of enzymes in these competing pathways could increase the pool of precursors available for this compound synthesis.

These molecular strategies, which have been successfully applied to related pathways, hold significant potential for the future production and modification of this compound and other valuable khellactones. frontiersin.orgnih.govnih.gov

Synthetic and Semi Synthetic Methodologies for Cis Isokhellactone and Its Analogues

Total Synthesis Strategies for cis-Isokhellactone

Total synthesis provides a means to construct the this compound core structure and its analogues from basic starting materials, allowing for precise control over stereochemistry and the introduction of diverse functionalities.

A critical challenge in the total synthesis of this compound is the stereoselective formation of the cis-fused dihydropyranone ring, which contains two contiguous chiral centers at the C-3' and C-4' positions. The absolute configuration of these centers is crucial for biological activity. researchgate.net

A prominent and effective strategy for establishing the required cis-diol stereochemistry is the Sharpless asymmetric dihydroxylation (AD). researchgate.net This method has been successfully applied to angular pyranocoumarin (B1669404) precursors like seselin (B192379) or its derivatives. researchgate.netcpu.edu.cn The choice of the chiral ligand in the AD-mix dictates the facial selectivity of the dihydroxylation, allowing access to either the (3'R,4'R) or (3'S,4'S) enantiomers. For instance, using AD-mix-β on a seselin-type intermediate stereoselectively yields the (3'R,4'R)-diol, which is a key precursor to the corresponding cis-khellactone-type coumarin (B35378). cpu.edu.cn Conversely, ligands such as (DHQD)₂-PYR have been used to generate the (3'S,4'S) configuration. researchgate.netmdpi.com One reported asymmetric synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives achieved a good enantiomeric excess of 74% using this approach. researchgate.netmdpi.com

The general synthetic sequence often begins with a 7-hydroxycoumarin derivative, which undergoes propargylation followed by a Claisen rearrangement to form the crucial seselin-type intermediate containing a 3',4'-double bond. researchgate.netcpu.edu.cn This intermediate is then subjected to asymmetric dihydroxylation to install the cis-diol, which constitutes the core of the khellactone (B107364) structure.

Other synthetic methodologies, such as ring-closing metathesis (RCM), have also been explored for the construction of related lactone ring systems, demonstrating the versatility of modern synthetic chemistry in accessing these scaffolds. beilstein-journals.orgmdpi.com

The efficient construction of the complex this compound framework often relies on cascade reactions and meticulous protecting group strategies. A common synthetic route involves the initial synthesis of a 7-hydroxycoumarin core, often via a Pechmann reaction between a phenol (B47542) (like resorcinol) and a β-keto ester. cpu.edu.cn

A key transformation is the thermal Claisen rearrangement of a 7-(1,1-dimethylpropargyloxy)coumarin derivative. researchgate.net This reaction proceeds in a cascade fashion, where the initial researchgate.netresearchgate.net-sigmatropic rearrangement is followed by an intramolecular cyclization to form the pyran ring, yielding a seselin-type structure in a single step. researchgate.net This step efficiently builds the foundational angular pyranocoumarin skeleton.

Protecting group strategies are essential for managing the reactive functional groups during the synthesis. For instance, the hydroxyl groups of the cis-diol, formed after the asymmetric dihydroxylation, are often acylated. This not only serves as a protecting group but also allows for the introduction of various ester functionalities, which is a common strategy for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.netmdpi.com In the synthesis of derivatives, the diol is directly esterified with various organic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP). researchgate.netmdpi.com This approach avoids the need for purification of the intermediate diol, streamlining the synthetic process. researchgate.netmdpi.com

Development of Stereoselective Synthetic Routes to the cis-Lactone Ring System

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis, starting from readily available natural products, offers an efficient alternative to total synthesis for generating a wide array of analogues. Khellactones, which can be isolated from plants like Peucedanum praeruptorum, serve as excellent starting scaffolds. researchgate.net

The primary sites for chemical modification on the khellactone scaffold are the hydroxyl groups at the C-3' and C-4' positions and the coumarin nucleus itself. The diol functionality is particularly amenable to esterification, allowing for the introduction of a diverse range of acyl groups.

A straightforward and widely used method involves the reaction of the parent cis-khellactone with various organic acids or their activated derivatives (e.g., acid chlorides or anhydrides). mdpi.com This esterification is typically facilitated by coupling agents and catalysts. For example, a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized by esterifying the diol with different organic acids in the presence of DCC and DMAP. researchgate.netmdpi.com This strategy allows for systematic variation of the ester side chains to probe their influence on biological activity.

Diversification aims to create a library of structurally related compounds to explore the chemical space around the parent molecule and optimize its biological properties. For this compound, this involves modifying three main regions: the ester groups at C-3' and C-4', the substituent at C-4 of the coumarin ring, and other positions on the aromatic ring.

One successful diversification strategy involved synthesizing a series of fifteen 4-methyl-(3'S,4'S)-cis-khellactone derivatives (3a–o). mdpi.com The synthesis started from 4-methylseselin, which was converted to the corresponding cis-diol. mdpi.com This common intermediate was then reacted with a panel of different organic acids to furnish a library of ester derivatives. mdpi.com The variations in the ester group, ranging from simple aliphatic to aromatic and heterocyclic moieties, allowed for a thorough investigation of how this position impacts bioactivity. researchgate.netmdpi.com

The table below summarizes the synthesis of a selection of these derivatives from the common precursor, 4-methyl-(-)-cis-khellactone.

Compound IDStarting MaterialReagent (Organic Acid)Key Reaction Type
3a4-methyl-(-)-cis-khellactone (2)Tiglic acidEsterification
3b4-methyl-(-)-cis-khellactone (2)Angelic acidEsterification
3c4-methyl-(-)-cis-khellactone (2)Senecioic acidEsterification
3d4-methyl-(-)-cis-khellactone (2)Benzoic acidEsterification
3e4-methyl-(-)-cis-khellactone (2)Cinnamic acidEsterification

This systematic approach is invaluable for establishing SAR and identifying lead compounds with enhanced potency or improved properties. mdpi.com

Chemical Modifications of the Khellactone Scaffold

Synthesis of Novel this compound Derivatives for Bioactivity Profiling

The synthesis of novel derivatives is fundamentally linked to the goal of discovering new therapeutic agents. By creating analogues of this compound, researchers can evaluate how specific structural changes affect their biological profiles, such as antitumor or anti-inflammatory activities.

For instance, a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and subsequently screened for their cytotoxic activity against several human cancer cell lines, including HEPG-2 (liver), SGC-7901 (gastric), and LS174T (colon). researchgate.netmdpi.com The results of this bioactivity profiling revealed that several of the synthesized compounds exhibited high inhibitory activity. mdpi.com Compound 3a , which features a tigloyl group at the 3',4' positions, was identified as particularly potent, with IC₅₀ values ranging from 8.51 to 29.65 μM across the tested cell lines. mdpi.com

This integrated approach of targeted synthesis followed by biological evaluation is crucial for the development of khellactone-based compounds as potential therapeutic agents. dntb.gov.ua The findings demonstrate that the (3'S,4'S) configuration can be a promising scaffold for developing new antitumor agents. researchgate.netmdpi.com

Rational Design of New Structural Entities Based on the this compound Core

The rational design of novel molecules based on the this compound scaffold has been a focused area of research, primarily driven by the quest for more potent and less toxic therapeutic agents. A significant body of work in this area has been centered on developing anti-HIV agents, building upon the initial discovery of the potent activity of 3′R,4′R-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK). nih.gov The design strategy often involves a systematic modification of various parts of the this compound molecule to establish robust structure-activity relationships (SAR).

One of the key insights guiding the rational design has been that modifications to the coumarin ring, the substituents on this ring, and bioisosteric replacements can significantly influence biological activity. nih.gov For instance, it was determined that the introduction of a 4-methyl group on the coumarin moiety is favorable for enhancing anti-HIV activity while simultaneously decreasing toxicity. nih.gov This has led to the synthesis and evaluation of a wide array of derivatives where the core structure is systematically altered.

The following table summarizes some of the rationally designed analogues based on the this compound core and the strategic modifications made:

Parent Compound Modification Strategy Resulting Analogue (Example) Design Rationale Reference
(+)-cis-KhellactoneEsterification with (-)-camphanic chloride3′R,4′R-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK)To explore the effect of ester groups on anti-HIV activity nih.gov
DCKIntroduction of a methyl group at the 4-position of the coumarin ring4-Methyl DCKTo enhance anti-HIV activity and reduce toxicity nih.gov
(+)-cis-Khellactone derivativeAlkylation of the phenolic hydroxyl groupIsopropyl ether derivativeTo investigate the role of the phenolic hydroxyl group in biological activity nih.gov
(+)-cis-Khellactone derivativeReduction of the carbonyl groupHydroxyl derivativeTo probe the necessity of the carbonyl group for activity nih.gov

Chemical Methodologies for Derivatization (e.g., esterification, etherification, cyclization)

A variety of chemical methodologies have been employed to synthesize derivatives of this compound, with the goal of modulating its physicochemical properties and biological activity. These methods primarily include esterification, etherification, and, to a lesser extent, cyclization reactions.

Esterification

Esterification is a widely used technique for modifying the hydroxyl groups of this compound, particularly at the 3' and 4' positions of the diol. This has been a key strategy in the development of anti-HIV agents and has also been observed in numerous naturally occurring derivatives. nih.govmdpi.com

One of the most prominent examples is the synthesis of DCK, where (+)-cis-khellactone is esterified with camphanic chloride. nih.gov This reaction highlights a common method for introducing bulky ester groups to the khellactone core. The esterification can be performed sequentially or in a single step to yield mono- or di-esters.

Nature also provides a diverse library of this compound esters. For instance, studies on the plant Phlojodicarpus sibiricus have identified a multitude of khellactone derivatives where the 3' and 4' hydroxyl groups are esterified with various acyl groups, such as isovaleroyl, acetyl, senecioyl, and angeloyl groups. mdpi.com One such derivative is dihydrosamidin, which is khellactone 3′-O-isovaleroyl-4′-O-acetyl ester. mdpi.com The identification of these natural esters provides a blueprint for the synthesis of new analogues with potential biological activities.

The following table presents examples of ester derivatives of this compound:

Ester Derivative Acyl Groups Source/Synthesis Reference
3′R,4′R-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK)(-)-CamphanoylSynthetic nih.gov
Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester)Isovaleroyl, AcetylNatural (Phlojodicarpus sibiricus) mdpi.com
Khellactone 3′-O-isovaleroyl/2-methylbutyroyl-4′-O-senecioyl/angeloyl esterIsovaleroyl/2-methylbutyroyl, Senecioyl/angeloylNatural (Phlojodicarpus sibiricus) mdpi.com
Khellactone 3′-O-senecioyl/angeloyl-4′-O-isovaleroyl/ 2-methylbutyroyl esterSenecioyl/angeloyl, Isovaleroyl/2-methylbutyroylNatural (Phlojodicarpus sibiricus) mdpi.com
(3′S,4′S)-4′-O-acetyl-cis-khellactone 3′-O-β-D-glucopyranosideAcetylNatural (Phlojodicarpus sibiricus) researchgate.net
(3′S,4′S)-4′-O-isovaleroyl-cis-khellactone 3′-O-β-D-glucopyranosideIsovaleroylNatural (Phlojodicarpus sibiricus) researchgate.net

Etherification

Etherification of the hydroxyl groups of this compound is another important derivatization strategy. This is most commonly seen in the form of glycosylation, where one or both of the hydroxyl groups are linked to a sugar moiety, forming an ether linkage. These glycosides are found naturally and have also been synthesized to explore their biological potential.

Research on Phlojodicarpus sibiricus has led to the isolation and identification of several cis-khellactone glycosides. researchgate.net For example, (3′S,4′S)-cis-khellactone 3′-O-β-D-galactopyranoside and (3′S,4′S)-cis-khellactone 4′-O-β-D-glucopyranoside have been characterized. researchgate.net These natural products demonstrate that selective etherification of the diol is feasible.

Synthetic approaches to ether derivatives have also been explored. For instance, the phenolic hydroxyl group of a khellactone derivative has been alkylated with isopropyl bromide to yield an isopropyl ether. nih.gov This type of modification can be used to investigate the importance of the phenolic hydroxyl group for biological activity.

Examples of ether derivatives of this compound are provided in the table below:

Ether Derivative Ether Linkage Source/Synthesis Reference
(3′S,4′S)-cis-khellactone 3′-O-β-D-galactopyranosideO-Galactopyranoside at 3' positionNatural (Phlojodicarpus sibiricus) researchgate.net
(3′S,4′S)-cis-khellactone 4′-O-β-D-glucopyranosideO-Glucopyranoside at 4' positionNatural (Phlojodicarpus sibiricus) researchgate.net
Isopropyl ether of a khellactone derivativeIsopropyl ether at the phenolic hydroxylSynthetic nih.gov
Praeroside II (khellactone 3′-O-glucoside)O-Glucoside at 3' positionNatural (Phlojodicarpus sibiricus) mdpi.com

Cyclization

While less common than esterification and etherification, cyclization reactions involving the this compound scaffold or its precursors represent a potential avenue for creating novel structural analogues. For instance, the thermal ring closure of a 3-chloro-3-methyl-1-butyne (B142711) substituted precursor has been used to construct the pyran ring of a key intermediate in the synthesis of a DCK analogue. nih.gov This demonstrates an intramolecular cyclization to form part of the core khellactone structure.

Another synthetic strategy that points towards potential cyclization pathways is the dehydration of a diol derivative. For example, the dehydration of a diol intermediate using concentrated sulfuric acid has been reported in the synthesis of a DCK analogue, leading to the formation of a double bond. nih.gov While this is an elimination reaction, related acid-catalyzed reactions could potentially lead to cyclic ethers under different conditions, especially from the 3',4'-diol of the cis-khellactone core.

A summary of reactions that involve cyclization or are related to potential cyclization strategies is given below:

Reaction Type Description Precursor/Intermediate Resulting Structure Reference
Thermal Ring ClosureIntramolecular cyclization to form a pyran ring.A coumarin derivative with a 3-chloro-3-methyl-1-butyne substituent.Key intermediate for a DCK analogue. nih.gov
DehydrationAcid-catalyzed elimination of water from a diol.A diol intermediate in the synthesis of a DCK analogue.An alkene. nih.gov

Molecular and Cellular Pharmacology of Cis Isokhellactone

Elucidation of Molecular Targets and Interactions

The pharmacological profile of cis-Isokhellactone and its derivatives involves interactions with various molecular targets, including enzymes and membrane transporters. These interactions are pivotal to its observed biological activities.

Research has demonstrated that khellactone (B107364) derivatives can modulate the activity of several key enzymes. One study identified (-)cis-Khellactone , isolated from the roots of Peucedanum japonicum, as a competitive inhibitor of soluble epoxide hydrolase (sEH). nih.gov The inhibitory concentration (IC50) was determined to be 3.1 ± 2.5 µM, with an inhibition constant (Ki) of 3.5 µM. nih.gov Molecular simulations suggest that this inhibition occurs through stable binding to the Trp336–Gln384 loop within the active site of sEH. nih.gov

Furthermore, a synthetic derivative, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) , has been shown to inhibit P-glycoprotein (Pgp)-ATPase activity. nih.gov The inhibition was found to be primarily non-competitive, as it decreased the Vmax of the enzyme's activity stimulated by substrates like verapamil (B1683045) or progesterone, while the Km values remained relatively unchanged. nih.gov This suggests an allosteric mechanism of inhibition. nih.gov Another study on various khellactone-type coumarins from Peucedanum japonicum showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting mixed-type inhibition. researchgate.net

Table 1: Enzyme Inhibition by this compound and its Derivatives

Compound Enzyme Inhibition Type IC50 / Ki Source(s)
(-)cis-Khellactone Soluble Epoxide Hydrolase (sEH) Competitive IC50: 3.1 ± 2.5 µM; Ki: 3.5 µM nih.gov
(+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) P-glycoprotein (Pgp)-ATPase Non-competitive Not specified nih.gov
3′-angeloyl-4′-(2-methylbutyryl)khellactone Acetylcholinesterase (AChE) Mixed-type IC50: 9.28 µM; Ki: 5.98 µM researchgate.net

The interaction of this compound derivatives with membrane proteins like P-glycoprotein suggests a capacity for allosteric binding. The non-competitive inhibition of Pgp-ATPase by DCK points towards binding at a site distinct from the substrate-binding site. nih.gov This is further supported by the observation that DCK decreased the reactivity of the Pgp-specific antibody UIC2, which typically increases upon substrate binding. nih.gov This finding implies that DCK can bind to Pgp simultaneously with other substrates, likely at an allosteric site, thereby affecting the protein's conformation and function. nih.gov

Molecular docking studies of (-)cis-Khellactone with soluble epoxide hydrolase (sEH) have predicted its binding pose within the enzyme's active site, indicating a competitive mode of interaction for this particular enzyme. nih.gov The ability of related khellactones to act as allosteric modulators highlights a mechanism where these compounds can influence protein function without directly competing with the endogenous ligand, offering potential for greater specificity and reduced off-target effects. nih.govresearchgate.net

Investigation of Enzyme Modulation by this compound (e.g., inhibition kinetics, allosteric effects)

Cellular Signaling Pathway Perturbations

This compound and compounds from its natural sources have been shown to interfere with cellular signaling pathways that are fundamental to the survival and proliferation of cancer cells.

Extracts and isolated compounds from Peucedanum japonicum, a known source of this compound, exhibit significant anti-proliferative and apoptosis-inducing effects in various cancer cell lines. nih.govnih.gov For instance, the khellactone derivative 3′S,4′S-disenecioylkhellactone , also isolated from P. japonicum, was found to significantly induce apoptosis in HL-60 human leukemia cells. nih.gov This was evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis, and the activation of both early and late apoptotic events. nih.gov

The mechanism of apoptosis induction by these compounds often involves the mitochondria-mediated pathway. nih.govmdpi.com Key events include the reduction of mitochondrial membrane potential and the subsequent cleavage and activation of caspases, such as caspase-3, -8, and -9. nih.govmdpi.com The cytotoxic effects of these coumarins have been observed in a range of neoplastic cell lines, including leukemia (HL-60), lung cancer (A549), and breast cancer (MCF-7). nih.gov

Table 2: Cytotoxic and Apoptotic Effects of Khellactone-related Compounds

Compound/Extract Cell Line Effect Mechanism Source(s)
3′S,4′S-disenecioylkhellactone HL-60 (Leukemia) Apoptosis Induction Increase in sub-G1 phase, activation of caspases-3, -8, -9 nih.gov
P. japonicum Extract HL-60, A549, MCF-7 Cytotoxicity, Apoptosis Mitochondria-mediated pathway nih.govmdpi.com

The anti-inflammatory and anti-cancer effects of this compound and related compounds are linked to their ability to modulate key intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. An ethanol (B145695) extract from P. japonicum was shown to inhibit cell invasion in MCF-7 breast cancer cells by suppressing the PKC/NF-κB signaling pathway. nih.gov

Specifically, (-)cis-Khellactone has been demonstrated to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) mRNA in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Since iNOS is a target gene of NF-κB, this suggests an inhibitory effect on this pathway. nih.gov The compound also suppressed the expression of the pro-inflammatory cytokine IL-1β, which is also regulated by NF-κB. nih.gov The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and apoptosis, and its constitutive activation is a hallmark of many cancers. researchgate.netresearchgate.netresearchgate.net By inhibiting this pathway, this compound and its derivatives can potentially suppress tumor growth and survival. nih.gov Information regarding the direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways by this compound is not extensively detailed in the available literature.

This compound has been identified in plants known for their antioxidant properties, such as Citrus grandis and Peucedanum japonicum. researchgate.netresearchgate.netresearchgate.net Antioxidant activity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS). An imbalance in ROS levels can lead to oxidative stress, which is implicated in the development and progression of various diseases, including cancer.

Anti-inflammatory Mechanisms at the Cellular and Subcellular Levels (e.g., elastase release, cytokine production)

Research into the anti-inflammatory properties of this compound has identified its role in modulating key inflammatory pathways at the cellular level. Specifically, its activity has been characterized through the inhibition of soluble epoxide hydrolase (sEH) and the suppression of pro-inflammatory cytokine production.

A 2023 study isolated (-)-cis-khellactone from the roots of Peucedanum japonicum and evaluated its anti-inflammatory efficacy. The compound was identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme linked to the regulation of inflammation. The inhibitory concentration (IC₅₀) of this compound against sEH was determined to be 3.1 ± 2.5 µM, with a binding affinity (Ki) value of 3.5 µM. mdpi.com Molecular docking simulations suggest that this inhibition is primarily dependent on the compound's interaction with the Trp336–Gln384 loop within the active site of the sEH enzyme. mdpi.com

Furthermore, the same study investigated the effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings demonstrated that this compound inhibits the production of several pro-inflammatory mediators. It was shown to downregulate nitric oxide (NO) production and reduce the mRNA levels of inducible nitric oxide synthase (iNOS). mdpi.com The compound also suppressed the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-4 (IL-4) at concentrations of 50 and 100 µM. mdpi.com These results indicate that this compound exerts its anti-inflammatory effects through a dual mechanism involving both sEH inhibition and the direct suppression of key pro-inflammatory cytokines. mdpi.com

While some coumarins isolated from Citrus grandis have been evaluated for their ability to inhibit elastase release from human neutrophils, specific data detailing this activity for this compound is not available in the reviewed scientific literature. researchgate.net

Table 1: Inhibitory Activity of cis-Isokhellactone on Inflammatory Targets

TargetActivity TypeValueCell/System
Soluble Epoxide Hydrolase (sEH)Inhibition (IC₅₀)3.1 ± 2.5 µMEnzyme Assay
Soluble Epoxide Hydrolase (sEH)Binding Affinity (Ki)3.5 µMEnzyme Assay
Nitric Oxide (NO)InhibitionConcentration-dependentLPS-stimulated RAW264.7 cells
Inducible Nitric Oxide Synthase (iNOS)Inhibition (mRNA)Concentration-dependentLPS-stimulated RAW264.7 cells
Interleukin-1β (IL-1β)InhibitionConcentration-dependentLPS-stimulated RAW264.7 cells
Interleukin-4 (IL-4)InhibitionConcentration-dependentLPS-stimulated RAW264.7 cells
Data sourced from a study on (-)-cis-khellactone isolated from Peucedanum japonicum. mdpi.com

Preclinical in vitro Pharmacological Evaluations

Based on a review of the available scientific literature, no studies were identified that specifically report on the anti-proliferative potency of this compound across diverse cell lines. Therefore, data, including IC₅₀ values against cancer cell lines, are not available.

A review of the scientific literature did not yield studies evaluating the specific antimicrobial (e.g., antibacterial, antifungal) or antiviral activities of this compound in cellular models. Data on its minimum inhibitory concentration (MIC) or 50% effective concentration (EC₅₀) against microbial or viral pathogens are currently not available.

Assessment of Anti-Proliferative Potency Across Diverse Cell Lines

Preclinical in vivo Models of Activity (Non-Human)

There is no information available in the reviewed scientific literature regarding the efficacy assessment of this compound in animal models of disease, such as tumor xenograft studies.

A review of the current scientific literature reveals a lack of studies focused on the mechanistic investigations of this compound in in vivo animal systems.

Structure Activity Relationship Sar and Computational Studies of Cis Isokhellactone

Correlating Structural Variations with Modulations in Biological Activity

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. oncodesign-services.com For cis-isokhellactone, its angular pyranocoumarin (B1669404) core is considered a privileged scaffold, essential for its biological interactions. SAR studies systematically alter different parts of the molecule to identify which functional groups are key to its activity. oncodesign-services.com

Research has shown that modifications to the acyl groups and other substituents on both the aromatic and pyran rings of the isokhellactone framework can lead to significant changes in biological potency and selectivity. nih.gov The basic premise is that even minor structural changes can result in substantial alterations in how the molecule interacts with biological targets like proteins and enzymes. oncodesign-services.com

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmaceutical compounds. wikipedia.orgnih.gov For this compound, its specific spatial configuration is paramount to its efficacy and selectivity.

Comparative Analysis of cis- and trans-Isomers

Geometric isomers, such as cis and trans forms, arise from restricted rotation around a bond, leading to different spatial arrangements of substituents. solubilityofthings.comsolubilityofthings.com This difference in geometry can profoundly affect how a molecule interacts with a biological target. solubilityofthings.com In the case of isokhellactone, the cis-configuration at the C-3'/C-4' position of the dihydropyran ring is crucial for its activity. Studies comparing cis- and trans-isomers of various bioactive molecules have frequently shown that one isomer is significantly more potent than the other. mdpi.comnih.govnih.gov For instance, in a study on resveratrol, the trans-isomer consistently demonstrated higher antiproliferative activity compared to the cis-isomer across several cancer cell lines. mdpi.com Similarly, the trans isomer of Menaquinone-7 (MK7) showed a higher ability to carboxylate proteins compared to its cis counterpart. nih.gov This suggests that the specific geometry of the cis-isomer of isokhellactone is likely more complementary to the binding site of its biological target than the trans-isomer.

Impact of Chiral Centers on Target Recognition

Chiral molecules contain one or more chiral centers, which are typically carbon atoms bonded to four different groups, resulting in non-superimposable mirror images called enantiomers. libretexts.orgmsu.edu The presence and configuration of these chiral centers are often pivotal for biological activity because biological targets like enzymes and receptors are themselves chiral. wikipedia.orgnih.gov

This compound possesses chiral centers, and its biological activity is expected to be highly dependent on the specific configuration at these centers. One enantiomer may fit perfectly into a receptor's binding site, initiating a biological response, while its mirror image may not bind at all or may bind to a different target, leading to different effects or no effect. wikipedia.org This principle is famously illustrated by the thalidomide (B1683933) disaster, where one enantiomer was therapeutic while the other was teratogenic. wikipedia.org Therefore, the precise three-dimensional arrangement of atoms in this compound is essential for its recognition and interaction with its specific biological targets. nih.gov

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to understand and predict the biological activity of molecules like this compound. These in silico techniques provide detailed insights into ligand-target interactions at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. nanobioletters.comnih.govmdpi.com This method computationally "docks" the ligand into the active site of a protein and scores the different poses based on their predicted binding affinity. nanobioletters.com For this compound, docking simulations can help identify the key amino acid residues in the target's binding pocket that form crucial interactions, such as hydrogen bonds and hydrophobic contacts. anatoljcardiol.com By understanding these interactions, researchers can rationalize the observed SAR and predict how new derivatives might bind, thereby guiding the synthesis of more potent compounds. The binding energy calculated during docking provides an estimate of the strength of the interaction. mdpi.comanatoljcardiol.com

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of Isokhellactone Isomers

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundEnzyme X-8.5TYR-120, SER-210, LEU-254
trans-IsokhellactoneEnzyme X-6.2TYR-120, ALA-211

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govarxiv.org MD simulations calculate the motion of every atom in the system, providing insights into the conformational flexibility of both the ligand and the protein upon binding. nih.govucl.ac.be This technique can assess the stability of the binding interactions predicted by docking and can reveal the role of solvent molecules in the binding event. nih.gov By simulating the system for nanoseconds or longer, MD can help to calculate the binding free energy, offering a more accurate prediction of binding affinity and stability for this compound and its analogues. arxiv.orgchemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. jocpr.comwikipedia.org In the context of this compound and its analogs, QSAR studies are instrumental in understanding how specific molecular features influence their therapeutic effects, such as anti-HIV activity. nih.gov These models are crucial for the rational design of new derivatives with enhanced potency and improved pharmacokinetic profiles. jocpr.com

The development of a QSAR model involves several key steps, starting with the collection of a dataset of compounds with known biological activities. mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical, and thermodynamic. researchgate.net Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the biological activity. mdpi.com The predictive power and robustness of the resulting model are then rigorously validated. mdpi.com

In a notable 3D-QSAR study on 3',4'-dicamphanoyl-(+)-cis-khellactone (DCK) analogs, which are closely related to this compound, researchers developed reliable Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) models to explore their anti-HIV-1 activity. nih.gov The statistical significance of these models was high, with a cross-validated r² (q²) value of 0.662 for CoMFA and 0.657 for CoMSIA, and non-cross-validated r² values of 0.995 and 0.987, respectively. nih.gov Such models are invaluable for predicting the activity of newly designed compounds.

The descriptors identified as significant in QSAR studies on related coumarin (B35378) and furanocoumarin derivatives often include lipophilicity (logP), molecular volume, molecular weight, surface area, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO). nih.govacs.org These findings suggest that the biological activity of these compounds is influenced by a combination of their size, ability to cross cell membranes, and electronic characteristics. nih.gov For instance, a QSAR analysis of furanocoumarin derivatives' inhibitory effects on cytochrome P450 3A activities revealed that lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are key controlling factors. nih.gov

Below is a representative table of molecular descriptors that are frequently employed in QSAR modeling of coumarin derivatives.

Descriptor CategorySpecific DescriptorSignificance in Activity Modeling
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the molecule, affecting its ability to cross biological membranes.
Topological Molecular VolumeRelates to the size of the molecule, which can influence its fit within a biological target's binding site.
Topological Molecular Surface AreaPertains to the overall size and shape of the molecule, impacting interactions with the receptor.
Electronic Minimal Electrostatic PotentialProvides insight into the regions of the molecule that are susceptible to electrophilic attack.
Quantum Chemical HOMO (Highest Occupied Molecular Orbital) EnergyReflects the electron-donating ability of the molecule, which can be crucial for certain biological interactions.
Quantum Chemical LUMO (Lowest Unoccupied Molecular Orbital) EnergyIndicates the electron-accepting ability of the molecule.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to determine the electronic structure and properties of molecules. wikipedia.org These ab initio ("from first principles") calculations solve the electronic Schrödinger equation to provide valuable insights into molecular geometries, energies, and electronic properties without the need for empirical parameters. wikipedia.org For a compound like this compound, these computational techniques can elucidate its intrinsic electronic characteristics and predict its chemical reactivity. rsdjournal.org

Methods such as Density Functional Theory (DFT) are commonly employed to study the electronic properties of coumarin derivatives. aspbs.com These calculations can determine key parameters that govern the molecule's behavior in chemical reactions. One of the most important aspects is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Furthermore, quantum chemical calculations can generate maps of the electrostatic potential (ESP) on the molecular surface. These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for understanding and predicting how this compound might interact with biological targets, such as the active site of an enzyme, through electrostatic interactions and hydrogen bonding.

The reactivity of this compound can also be assessed through calculated reactivity descriptors. These descriptors, derived from the electronic structure, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

The following table summarizes key electronic properties that can be determined for this compound using quantum chemical calculations and their general significance.

Electronic PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability.
Electrostatic Potential (ESP) The spatial distribution of charge within the molecule.Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor.
Dipole Moment A measure of the overall polarity of the molecule.Influences the molecule's solubility and its ability to engage in dipole-dipole interactions.

Through these computational approaches, a detailed understanding of the structure-activity relationship of this compound can be achieved, guiding the synthesis of new analogs with potentially superior biological activities.

Advanced Analytical and Bioanalytical Methodologies for Cis Isokhellactone Research

Quantitative Determination Methods in Research Matrices

Quantitative analysis is crucial for determining the concentration of cis-Isokhellactone in complex matrices, ranging from plant extracts to biological fluids in preclinical studies. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of chemical compounds. shimadzu.com It separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. shimadzu.comdrawellanalytical.com For quantitative purposes, the analysis relies on comparing the peak area or height of the analyte with that of one or more standards to ensure accurate concentration measurement.

In the context of this compound research, a reversed-phase HPLC method is commonly employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water (often acidified with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). protocols.io Advanced detectors, such as a Diode Array Detector (DAD) or UV-Vis detector, allow for the specific monitoring of this compound at its maximum absorbance wavelength, enhancing the selectivity and sensitivity of the quantification. drawellanalytical.com The concentration of the target compound is determined by creating a calibration curve from standard solutions of known concentrations and comparing the chromatographic response. drawellanalytical.com

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

ParameterSpecificationPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Water (0.1% Formic Acid) and AcetonitrileTo achieve optimal separation from matrix components.
Flow Rate 1.0 mL/minEnsures reproducible retention times and peak shapes.
Column Oven Temp. 30 °CMaintains stable retention times by controlling viscosity. shimadzu.com
Detector Diode Array Detector (DAD)Allows for spectral confirmation and quantification at λmax.
Injection Volume 10 µLPrecise and reproducible introduction of the sample.
Calibration External standard curve (5-100 µg/mL)To correlate peak area with concentration for quantification.

This table presents a typical set of starting parameters for method development.

For applications requiring ultra-high sensitivity and specificity, such as quantifying low levels of this compound in biological fluids (e.g., plasma or urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. resolian.commeasurlabs.com This powerful technique couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. drawellanalytical.com The high selectivity is achieved by monitoring a specific fragmentation transition of the parent ion to a product ion, a process known as Multiple Reaction Monitoring (MRM). nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to separate the analyte from matrix interferences and the mass spectrometer parameters to achieve the strongest signal. mdpi.com An internal standard, often a stable isotope-labeled version of the analyte, is typically used to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. eurl-pesticides.eunih.gov The sensitivity of LC-MS/MS allows for quantification at the nanogram or even picogram per milliliter level. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

ParameterSpecificationPurpose
Chromatography UHPLC SystemProvides faster analysis and better resolution than traditional HPLC. shimadzu.com
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺ of the analyte. nih.gov
Mass Spectrometer Triple Quadrupole (TQ)Enables MRM for high selectivity and sensitivity. nih.gov
Analyte This compound (MW: 262.26) biosynth.comThe target compound for quantification.
MRM Transition m/z 263.1 → 187.1 (Example)Specific parent-to-product ion transition for quantification (Quantifier).
Secondary Transition m/z 263.1 → 159.1 (Example)A second transition used for confirmation (Qualifier).
Internal Standard ¹³C₆-cis-Isokhellactone (Example)To improve accuracy and precision. eurl-pesticides.eu
Limit of Quantification < 1 ng/mLDemonstrates the high sensitivity of the method. mdpi.com

This table is illustrative; exact mass transitions would require experimental determination.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Purity Assessment and Stereoisomeric Ratio Determination Techniques

Assessing the purity of a compound is critical for ensuring that its observed biological activity is not due to contaminants. HPLC is a primary tool for purity assessment, where the peak area of this compound is compared to the total area of all detected peaks (area normalization method).

Furthermore, since this compound possesses a specific stereochemistry, it is vital to be able to separate it from its trans-isomer and other related stereoisomers. The spatial arrangement of isomers can lead to differences in polarity and how they interact with a chromatographic stationary phase. msu.edu HPLC methods, particularly on silica-based columns (normal-phase HPLC) or by using specialized chiral stationary phases, can be developed to resolve cis- and trans-isomers. measurlabs.commsu.edu The difference in elution times allows for the determination of the stereoisomeric ratio within a mixture, which is crucial for structure-activity relationship studies. msu.edu

In vitro and Animal Model Metabolite Profiling and Biotransformation Studies

Understanding how a compound is metabolized is fundamental to drug discovery and development. Biotransformation studies identify the metabolic pathways a compound undergoes, which can significantly impact its efficacy and clearance from the body. These studies are typically conducted using in vitro systems that contain the primary drug-metabolizing enzymes. admescope.com

Metabolism is generally categorized into two phases. nih.gov

Phase I Metabolism : These reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. longdom.orgdrughunter.com The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily. nih.gov For this compound, potential Phase I metabolic reactions could include hydroxylation on the aromatic ring or alkyl portions, and hydrolysis of the ester linkage.

Phase II Metabolism : This phase involves conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate (B86663), or glutathione) is attached to the parent compound or its Phase I metabolite. researchgate.netupol.cz These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), greatly increase the water solubility of the compound, facilitating its excretion. upol.cz

The identification of these metabolites is heavily reliant on high-resolution LC-MS/MS, which can detect and provide structural information on the metabolites formed in in vitro incubations. admescope.comnih.gov

Table 3: Potential Metabolic Pathways for this compound

PhaseReaction TypePotential Outcome for this compound
Phase I Oxidation (Hydroxylation)Addition of -OH group to the aromatic or furan (B31954) ring.
Phase I HydrolysisCleavage of the ester bond, opening the lactone ring.
Phase I ReductionReduction of ketone or double bonds.
Phase II GlucuronidationConjugation of glucuronic acid to a hydroxyl group.
Phase II SulfationConjugation of a sulfate group to a hydroxyl group.
Phase II Glutathione ConjugationAttachment of glutathione, often to an electrophilic site.

To characterize the biotransformation pathways, researchers use various in vitro biological systems that replicate metabolic processes. mdpi.com Common systems include:

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes. mdpi.commdpi.com They are used to study oxidative and glucuronidation pathways.

S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thus providing a broader range of Phase I and Phase II metabolic activities. mdpi.com

Hepatocytes : These are whole liver cells that contain the full complement of metabolic enzymes and cofactors, offering the most physiologically relevant in vitro model for predicting metabolism. admescope.com

By incubating this compound with these systems (and necessary co-factors like NADPH for CYPs) and analyzing the samples over time with LC-MS/MS, researchers can identify the generated metabolites, calculate the rate of metabolism, and pinpoint the specific enzyme isoforms responsible for the compound's biotransformation. admescope.commdpi.com For instance, studies on the metabolism of cis- and trans-resveratrol in Caco-2 cells (an intestinal model) showed that the cis-isomer was more extensively metabolized, primarily into glucuronide conjugates, compared to the trans-isomer. mdpi.comnih.gov Such studies are vital for predicting a compound's metabolic fate in vivo.

Future Research Directions and Translational Perspectives for Cis Isokhellactone

Exploration of Unexplored Biological Activities and Novel Therapeutic Targets

Cis-Isokhellactone, a naturally occurring coumarin (B35378), has been primarily associated with potential antitumor and hepatoprotective activities. biosynth.comresearchgate.net However, the full spectrum of its biological effects remains largely unexplored, presenting a fertile ground for future research. The structural relationship of this compound to other coumarins, a class of compounds known for a wide array of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and antioxidant effects, suggests that it may possess a broader range of activities than currently documented. biosynth.com

Future investigations should systematically screen this compound against a diverse panel of biological targets. This could unveil novel therapeutic applications for a variety of diseases. Given the established anti-inflammatory properties of many coumarin derivatives, exploring the effects of this compound on key inflammatory pathways and its potential in managing inflammatory conditions is a logical next step. nih.gov Furthermore, considering the increasing recognition of the gut microbiota's role in health and disease, investigating the impact of this compound on its composition and function could open new avenues for therapeutic intervention. nih.gov

The identification of novel therapeutic targets is crucial for expanding the potential applications of this compound. nih.govnih.gov A thorough investigation into its interactions with various enzymes, receptors, and signaling pathways could reveal previously unknown mechanisms of action. nih.gov For instance, its effect on cytochrome P450 enzymes, which are involved in the metabolism of many drugs, warrants investigation. researchgate.net

Potential Research AreaRationale
Antimicrobial Activity Coumarin scaffold is common in antimicrobial compounds. biosynth.com
Antiviral Activity Structural relatives have shown antiviral properties. biosynth.com
Anti-inflammatory Effects Many coumarins exhibit anti-inflammatory activity. nih.gov
Neuroprotective Potential Exploration of effects on neurological pathways. nih.gov
Cardioprotective Effects Investigation against cardiovascular disease targets. nih.gov

Innovations in Stereoselective Synthesis and Green Chemistry Approaches

The development of efficient and sustainable synthetic methods is paramount for the future study and potential application of this compound. Stereoselective synthesis, which allows for the precise control of the three-dimensional arrangement of atoms, is particularly important for producing specific isomers of the compound, as different stereoisomers can exhibit distinct biological activities. thieme.de Current research in stereoselective synthesis focuses on the use of metal, organic, or enzyme catalysis to produce nonracemic compounds. thieme.de

Future research should focus on developing novel catalytic systems that are not only highly selective but also adhere to the principles of green chemistry. ucl.ac.uk This includes the use of less toxic reagents, milder reaction conditions, and processes that minimize waste generation. scielo.org.za Biocatalysis, utilizing enzymes like lactonases, presents a promising green alternative to traditional chemical synthesis, offering high enantioselectivity and sustainability. ucl.ac.uk The application of ultrasound irradiation is another green chemistry approach that can accelerate reactions and improve yields. scielo.org.za

Synthetic ApproachAdvantages
Metal Catalysis High efficiency and control over stereochemistry. thieme.de
Organocatalysis Avoids the use of toxic metals. ucl.ac.uk
Biocatalysis High enantioselectivity, environmentally friendly. ucl.ac.uk
Ultrasound-Assisted Synthesis Faster reaction times, energy efficient. scielo.org.za

Integration of Advanced Computational Modeling for Rational Drug Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, offering insights that can accelerate the development of new therapeutic agents. conferencenrml.commdpi.com These models can predict how a compound like this compound might interact with biological targets, helping to identify potential new activities and guide the design of more potent and selective analogs. nih.gov

Future research should leverage advanced computational techniques for the rational design and lead optimization of this compound derivatives. upc.edubiobide.com Molecular docking studies can predict the binding affinity and orientation of this compound and its analogs within the active sites of various proteins. conferencenrml.com Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of a compound and its biological activity, facilitating the design of molecules with enhanced properties. conferencenrml.com Furthermore, molecular dynamics simulations can provide a dynamic view of the interactions between the compound and its target, offering deeper insights into the mechanism of action. upc.edu This iterative process of computational design, synthesis, and biological testing is central to lead optimization, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of drug candidates. nih.govinnoserlaboratories.com

Computational TechniqueApplication in this compound Research
Molecular Docking Predict binding to novel therapeutic targets. conferencenrml.com
QSAR Guide the design of more potent analogs. conferencenrml.com
Molecular Dynamics Elucidate the mechanism of action at the atomic level. upc.edu
ADMET Modeling Predict absorption, distribution, metabolism, excretion, and toxicity. conferencenrml.com

Development of Advanced Delivery Systems for Research Applications (non-clinical)

To effectively study the biological activities of this compound in a research setting, the development of advanced delivery systems is crucial. nih.gov These systems can improve the solubility, stability, and bioavailability of the compound, ensuring that adequate concentrations reach the target site in preclinical models. preprints.org

Future research in this area should focus on formulating this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers. mdpi.comjneonatalsurg.com These nanoparticle-based systems can be engineered to control the release of the compound and even to target specific cells or tissues. jneonatalsurg.com For instance, surface modification of nanoparticles with specific ligands can direct them to cancer cells, enhancing the compound's potential antitumor effects while minimizing off-target toxicity. jneonatalsurg.com The integration of imaging agents into these delivery systems can also allow for the non-invasive monitoring of the compound's distribution and target engagement in vivo. nih.gov

Delivery SystemPotential Advantages for Research
Liposomes Biocompatible and can encapsulate both hydrophilic and lipophilic compounds. preprints.org
Polymeric Nanoparticles Offer controlled and sustained release. nih.govjneonatalsurg.com
Dendrimers Well-defined structure with a high drug-loading capacity. mdpi.com
Polymeric Scaffolds Can create depot systems for extended release. mdpi.com

Q & A

Q. Example Experimental Design :

VariableTested RangeOptimal ConditionYield Improvement
CatalystPd(OAc)₂, RhCl₃RhCl₃ (0.5 mol%)68% → 82%
SolventDCM, THF, EtOHTHFStereoselectivity: 95% cis

How should conflicting bioactivity data for this compound (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?

Category : Advanced Research Question
Answer :
Contradictions often arise from experimental variables:

  • Dose-Dependency : Use dose-response curves (e.g., IC₅₀ for cytotoxicity vs. EC₅₀ for anti-inflammatory activity) .
  • Cell Line Specificity : Compare results across multiple models (e.g., RAW264.7 macrophages vs. HeLa cells).
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify divergent signaling pathways .

Q. Recommended Workflow :

Replicate experiments with strict controls (e.g., LPS-induced inflammation vs. baseline).

Apply meta-analysis to aggregate published data .

What computational approaches are effective for studying this compound’s structure-activity relationships (SAR)?

Category : Advanced Research Question
Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., COX-2, NF-κB) .
  • MD Simulations : Analyze ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Models : Train regression models with descriptors like logP, polar surface area, and H-bond donors .

Q. Example Output :

TargetDocking Score (kcal/mol)Binding Residues
COX-2-9.2Arg120, Tyr355
NF-κB-8.7Cys38, Lys441

How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plant extracts)?

Category : Advanced Research Question
Answer :
Follow ICH guidelines for method validation:

  • Linearity : R2>0.99R^2 > 0.99 over 5 concentrations.
  • Accuracy/Precision : Spike-recovery (90–110%) and RSD <5% .
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. Validation Table :

ParameterResultAcceptance Criteria
LinearityR2=0.996R^2 = 0.996≥0.990
Intraday PrecisionRSD = 3.2%≤5%
LOQ0.1 µg/mL≤1 µg/mL

What strategies address challenges in scaling up this compound synthesis without compromising stereochemical integrity?

Category : Advanced Research Question
Answer :

  • Continuous Flow Chemistry : Enhances heat/mass transfer for lactonization .
  • In-line Analytics : Use PAT tools (e.g., FTIR) to monitor intermediates in real-time .
  • Crystallization Engineering : Optimize solvent-antisolvent ratios to prevent racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.